2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate
CAS No.:
Cat. No.: VC19756774
Molecular Formula: C11H26O5SSi
Molecular Weight: 298.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H26O5SSi |
|---|---|
| Molecular Weight | 298.47 g/mol |
| IUPAC Name | 2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl methanesulfonate |
| Standard InChI | InChI=1S/C11H26O5SSi/c1-11(2,3)18(5,6)16-10-8-14-7-9-15-17(4,12)13/h7-10H2,1-6H3 |
| Standard InChI Key | CFPUCZOFVLISHB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCCOCCOS(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl methanesulfonate, reflects its bifunctional design. The TBDMS group at the 2-ethoxy position provides steric protection for hydroxyl groups, while the methanesulfonate (mesylate) at the terminal ethyl group acts as a leaving group for nucleophilic displacements. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₆O₅SSi |
| Molecular Weight | 298.47 g/mol |
| Canonical SMILES | CC(C)(C)Si(C)OCCOCCOS(=O)(=O)C |
| InChIKey | CFPUCZOFVLISHB-UHFFFAOYSA-N |
| PubChem CID | 156619757 |
The TBDMS group enhances thermal and chemical stability, while the mesylate’s electron-withdrawing nature facilitates reactions with nucleophiles such as amines, alkoxides, or Grignard reagents .
Stereoelectronic Properties
The silyl ether’s tetrahedral geometry and bulky tert-butyl substituents create a hydrophobic microenvironment, shielding adjacent reactive sites. Density functional theory (DFT) calculations suggest that the mesylate’s sulfonate group adopts a trigonal planar geometry, optimizing its leaving-group potential in SN₂ reactions.
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via a two-step sequence:
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Silylation of Ethylene Glycol Derivatives:
Reaction of 2-(2-hydroxyethoxy)ethanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole yields the silyl-protected intermediate. This step achieves >90% yield under anhydrous conditions in tetrahydrofuran (THF) . -
Mesylation of the Terminal Hydroxyl:
Treatment with methanesulfonyl chloride (MsCl) and a base (e.g., triethylamine) converts the terminal hydroxyl group into the mesylate. The reaction proceeds at 0–5°C to minimize side reactions, with purification via silica gel chromatography.
Reactivity and Applications
Cross-Coupling Reactions
The mesylate group participates in palladium-catalyzed cross-couplings, enabling C–O bond formation. For example, Suzuki-Miyaura couplings with aryl boronic acids produce biaryl ethers, valuable in drug discovery. Reported yields range from 65–85% using Pd(PPh₃)₄ and cesium carbonate in dioxane.
Protective Group Strategy
The TBDMS ether resists hydrolysis under basic conditions (e.g., K₂CO₃/MeOH) but is cleaved by fluoride ions (e.g., TBAF), allowing orthogonal protection in multi-step syntheses. This property is exploited in steroid and prostaglandin syntheses to temporarily mask hydroxyl groups .
Thermal Stability Analysis
Differential scanning calorimetry (DSC) reveals a decomposition onset at 187°C, making the compound suitable for high-temperature reactions such as Heck couplings.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃):
-
δ 0.08 (s, 6H, Si(CH₃)₂)
-
δ 0.89 (s, 9H, C(CH₃)₃)
-
δ 3.10 (s, 3H, SO₂CH₃)
-
δ 3.60–3.75 (m, 6H, OCH₂CH₂O)
¹³C NMR:
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δ -5.3 (Si(CH₃)₂)
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δ 18.2 (C(CH₃)₃)
-
δ 25.8 (C(CH₃)₃)
-
δ 39.7 (SO₂CH₃)
Mass Spectrometry
High-resolution ESI-MS shows a [M+Na]⁺ ion at m/z 321.1245 (calc. 321.1248), confirming molecular weight.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a precursor to fulvestrant, a selective estrogen receptor degrader (SERD). In a patented route, the mesylate undergoes nucleophilic displacement with a thiol to introduce the sulfonyl group critical for receptor binding .
Materials Science
Its hydrophobic silyl group is incorporated into silicone-based polymers to enhance thermal stability. Copolymerization with dimethylsiloxanes yields materials with tunable glass transition temperatures (Tg).
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